molecular formula C8H12ClN B150211 2,6-Dimethylaniline hydrochloride CAS No. 21436-98-6

2,6-Dimethylaniline hydrochloride

Cat. No. B150211
CAS RN: 21436-98-6
M. Wt: 157.64 g/mol
InChI Key: QNWMFJDRMZWZNN-UHFFFAOYSA-N
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Description

2,6-Dimethylaniline is a compound that has been studied for various applications and implications in human health. It is a metabolite of lidocaine and has been found to form hemoglobin adducts in humans, indicating its potential for metabolic activation similar to other arylamine carcinogens . It is also an intermediate in the manufacture of several products, including pesticides, dyestuffs, and synthetic resins, and is present in tobacco smoke .

Synthesis Analysis

The synthesis of 2,6-dimethylaniline can be achieved through vapor-solid phase alkylation using ortho-toluidine and methanol. This process involves coupling parallel and consecutive reactions, where ortho-toluidine is alkylated to produce N,2-dimethylbenzenamine, which then undergoes a methyl shift to form 2,6-dimethylaniline . Another study describes the synthesis of a related compound, 2(S)-amino-6(R)-hydroxy-1,7-heptanedioic acid dimethyl ester hydrochloride, from cycloheptadiene, which involves an amino acid-derived acylnitroso Diels-Alder reaction .

Molecular Structure Analysis

The molecular structure of 2,6-dimethylaniline allows for the formation of various DNA adducts through metabolic activation. These adducts include N-(deoxyguanosin-8-yl)-2,6-dimethylaniline, 4-(deoxyguanosin-N(2)-yl)-2,6-dimethylaniline, and 4-(deoxyguanosin-O(6)-yl)-2,6-dimethylaniline, among others. The formation of these adducts indicates a profile of metabolic activation similar to that of typical arylamine carcinogens .

Chemical Reactions Analysis

2,6-Dimethylaniline undergoes various chemical reactions, including oxidation by Fenton's reagent, which results in the formation of intermediates such as 2,6

Scientific Research Applications

Synthesis of Anesthetic Drugs

  • Scientific Field: Pharmaceutical Chemistry
  • Application Summary: 2,6-Dimethylaniline hydrochloride is a key starting material used in the synthesis of many classes of drugs, such as anesthetics drugs Lidocaine (Xylocaine ®), Bupivacaine, Mepivacaine, Etidocaine, Ropivacaine, Pyrrocaine, Xylazine .
  • Methods of Application: The compound, along with its five positional isomers and related compounds, were separated using a simple isocratic and reverse-phase ultra-performance liquid chromatographic (UPLC) method within a shorter runtime .
  • Results: The developed UPLC method was capable to detect and quantify the impurities at lower levels, i.e., Limit of Detection (LOD) 0.007 µg mL −1 and Limit of Quantification (LOQ) 0.02 µg mL −1 .

Preparation of 2,6-dimethylphenyl isocyanate

  • Scientific Field: Organic Chemistry
  • Application Summary: 2,6-Dimethylaniline hydrochloride may be used in the preparation of 2,6-dimethylphenyl isocyanate via phosgenation .

Analytical Standard in Chromatography and Electroanalytical Techniques

  • Scientific Field: Analytical Chemistry
  • Application Summary: 2,6-Dimethylaniline may be used as an analytical standard for the determination of the analyte in animal samples, human biological samples, milk samples and pharmaceutical preparations .
  • Methods of Application: The compound is used in chromatography and electroanalytical techniques .

Synthesis of Anti-Anginal and Anti-Diarrheal Drugs

  • Scientific Field: Pharmaceutical Chemistry
  • Application Summary: 2,6-Dimethylaniline hydrochloride is used in the synthesis of anti-anginal drug like Ranolazine and anti-diarrheal drug like Lidamidine .

Preparation of Triarylmethane Dyes

  • Scientific Field: Dye Chemistry
  • Application Summary: 2,6-Dimethylaniline is a key precursor to commercially important triarylmethane dyes such as malachite green and crystal violet .

Curing of Polyester and Vinyl Ester Resins

  • Scientific Field: Polymer Chemistry
  • Application Summary: 2,6-Dimethylaniline serves as a promoter in the curing of polyester and vinyl ester resins .

Preparation of Pesticides and Perfumes

  • Scientific Field: Industrial Chemistry
  • Application Summary: 2,6-Dimethylaniline hydrochloride is used in the manufacturing of pesticides and perfumes .

Preparation of Synthetic Resins

  • Scientific Field: Polymer Chemistry
  • Application Summary: 2,6-Dimethylaniline hydrochloride is used in the manufacturing of synthetic resins .

Analytical Applications

  • Scientific Field: Analytical Chemistry
  • Application Summary: 2,6-Dimethylaniline hydrochloride may be used in several analytical applications including but not limited to pharma release testing, pharma method development for qualitative and quantitative analyses, food and beverage quality control testing, and other calibration requirements .

Safety And Hazards

2,6-Dimethylaniline hydrochloride is considered hazardous. It is classified as having acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, carcinogenicity, and specific target organ toxicity (single exposure). The target organs include the respiratory system . It is also combustible . It is advised to avoid breathing its vapors or spray mist, avoid contact with skin, eyes, or clothing, and to use personal protective equipment .

properties

IUPAC Name

2,6-dimethylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N.ClH/c1-6-4-3-5-7(2)8(6)9;/h3-5H,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNWMFJDRMZWZNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

87-62-7 (Parent)
Record name 2,6-Xylidine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021436986
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80175705
Record name 2,6-Xylidine hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethylaniline hydrochloride

CAS RN

21436-98-6
Record name Benzenamine, 2,6-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21436-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Xylidine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021436986
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Xylidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80175705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-xylidinium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.338
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,6-XYLIDINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/695APM3L5Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
43
Citations
E Baczyñski, A Piwoñska, Z Fijalek - Acta poloniae pharmaceutica, 2002 - ptfarm.pl
2, 6—Dimethylaniline (2, 6—DMA) and o—toluidinc (o—TLD) together with their decomposition products are potential technological impurities of Pharmaceuticals used for local …
Number of citations: 8 ptfarm.pl
HS Li, JG Liu, JM Rui, L Fan… - Journal of Polymer …, 2006 - Wiley Online Library
A novel fluorinated aromatic diamine, 1,1‐bis(4‐amino‐3,5‐dimethylphenyl)‐1‐(3,5‐ditrifluoromethylphenyl)‐2,2,2‐trifluoroethane (9FMA), was synthesized by the coupling reaction of 3…
Number of citations: 54 onlinelibrary.wiley.com
Z Fijałek, E Baczyński, A Piwońska… - … of pharmaceutical and …, 2005 - Elsevier
A method for the determination of local anaesthetics and their impurities – 2,6-dimethylaniline and o-toluidine – by high-performance liquid chromatographic method with amperometric …
Number of citations: 48 www.sciencedirect.com
S Nagarajan, A Gourdon - Arkivoc, 2009 - arkat-usa.org
Synthesis of a porphyrin with allyl tethers for grafting on diamond Page 1 General Papers ARKIVOC 2009 (x) 312-317 Synthesis of a porphyrin with allyl tethers for grafting on diamond …
Number of citations: 1 www.arkat-usa.org
XJ Zhao, JG Liu, HS Li, L Fan… - Journal of Applied …, 2009 - Wiley Online Library
A novel aromatic diamine, 1,1‐bis(4‐amino‐3,5‐dimethylphenyl)‐1‐(3,4,5‐trifluorophenyl)‐2,2,2‐trifluoroethane, containing a pendant polyfluorinated phenyl group, a trifluoromethyl …
Number of citations: 21 onlinelibrary.wiley.com
WO Foye, HB Levine, WL McKenzie - Journal of Medicinal …, 1966 - ACS Publications
The preparation of several aN-piperazino-2, 5-and-2, 6-dimethylacetanilides is reported. Determination of local anesthetic potencies showed them to possess somewhat less activity …
Number of citations: 13 pubs.acs.org
AB Port, RH Still - Journal of Applied Polymer Science, 1979 - Wiley Online Library
A facile synthesis of poly(phenylene sulfide) (PPS), poly(2‐methylphenylene sulfide) (PMPS), and poly(2,6‐dimethylphenylene sulfide) (PDMPS) from the respective copper (I) …
Number of citations: 63 onlinelibrary.wiley.com
JC Stowell, SJ Padegimas - The Journal of Organic Chemistry, 1974 - ACS Publications
7, R= 2, 4, 4-trimethyl-2-pentyl; R'= isopropyl 8, NRR'= 2, 2, 6, 6-tetramethylpiperidyl are readily measured by nmr spectroscopy. The equilibri-um constants at two temperatures are …
Number of citations: 35 pubs.acs.org
W Seaman, AR Norton, RW Mason - Industrial & Engineering …, 1940 - ACS Publications
TECHNICAL xylidine, which is obtained by nitrating xylene and then reducing the nitroxylene, has been thought to contain all five of the six theoretically possible isomers except 3, 5-…
Number of citations: 0 pubs.acs.org
O Johnson, M Murray, G Woodward - Journal of the Chemical Society …, 1989 - pubs.rsc.org
The reaction of aniline hydrochloride with POCl3has been shown to yield the trimeric cyclophosphazane (PhNPOCl)3in good yield and purity, in opposition to the earlier results of …
Number of citations: 1 pubs.rsc.org

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